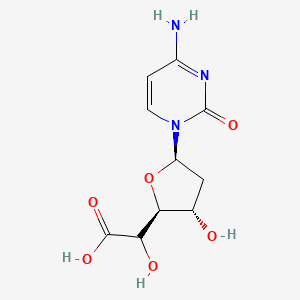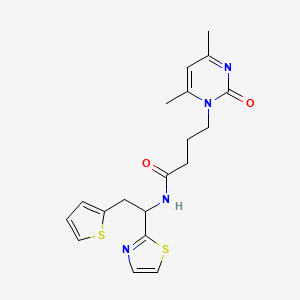
5'-Carboxy-2'-deoxycytidine
Overview
Description
5’-Carboxy-2’-deoxycytidine is a modified nucleoside derived from cytidine, a fundamental building block of DNA. This compound is particularly significant in the field of epigenetics, where it plays a role in the regulation of gene expression. It is formed through the oxidation of 5-methylcytosine, a process facilitated by Tet enzymes. The presence of 5’-Carboxy-2’-deoxycytidine in DNA is associated with various cellular processes, including differentiation and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy, which has been optimized for the gram-scale synthesis of this compound from 2’-deoxythymidine . The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar oxidation processes with optimizations for cost-effectiveness and scalability. The use of robust oxidizing agents and efficient purification techniques would be critical in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 5’-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound involves the oxidation of 5-methylcytosine.
Decarboxylation: This compound can undergo decarboxylation to revert to 2’-deoxycytidine.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis from 5-methylcytosine.
EDC: Facilitates substitution reactions by activating the carboxyl group.
Major Products:
2’-Deoxycytidine: Formed through decarboxylation.
Crosslinked Compounds: Resulting from substitution reactions with amine-containing compounds.
Scientific Research Applications
5’-Carboxy-2’-deoxycytidine has a wide range of applications in scientific research:
Epigenetics: It is a key player in the study of DNA methylation and demethylation processes, which are crucial for gene regulation.
Biological Research: Used to investigate cellular differentiation and development, particularly in stem cells and neurons.
Medical Research:
Industrial Applications: Utilized in the development of biosensors for detecting DNA modifications.
Mechanism of Action
The mechanism of action of 5’-Carboxy-2’-deoxycytidine involves its role in the active demethylation pathway of DNA. It is formed by the oxidation of 5-methylcytosine through the action of Tet enzymes. This compound can be further decarboxylated to revert to 2’-deoxycytidine, thus participating in an epigenetic control cycle that regulates gene expression . The molecular targets include DNA methyltransferases and Tet enzymes, which facilitate its formation and conversion .
Comparison with Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine: Another oxidation product of 5-methylcytosine, involved in similar epigenetic processes.
5-Formyl-2’-deoxycytidine: Also formed through the oxidation of 5-methylcytosine and can be converted back to 2’-deoxycytidine.
Uniqueness: 5’-Carboxy-2’-deoxycytidine is unique due to its specific role in the decarboxylation process, which directly converts it back to 2’-deoxycytidine. This makes it a crucial intermediate in the active demethylation pathway, distinguishing it from other similar compounds that may not undergo the same direct conversion .
Properties
IUPAC Name |
2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPDVDUSAVJDM-WJJYBJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)


![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)


![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)
![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

